molecular formula C25H21ClN4O2S B12052256 8-((2-Chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-18-2

8-((2-Chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12052256
CAS No.: 476481-18-2
M. Wt: 477.0 g/mol
InChI Key: STHMCUCHRBGEQC-UHFFFAOYSA-N
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Description

8-((2-Chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.

    Substitution Reactions: The introduction of the 2-chlorobenzylthio group and the naphthalen-1-ylmethyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Methylation: The methyl groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chlorobenzylthio group, potentially converting it to a benzylthiol derivative.

    Substitution: The compound can participate in various substitution reactions, especially at the purine core and the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: DMF, DMSO, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural similarity to purine bases suggests it could have interesting biological activity.

Medicine

The compound may have potential medicinal applications, particularly as a lead compound for the development of new drugs. Its interactions with biological targets could be explored for therapeutic purposes.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 8-((2-Chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Nucleic Acids: It could intercalate into DNA or RNA, affecting their function.

    Modulation of Signaling Pathways: The compound may influence cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    8-((2-Chlorobenzyl)thio)-1,3-dimethylxanthine: A structurally similar compound with potential biological activity.

    7-(Naphthalen-1-ylmethyl)-1,3-dimethylxanthine: Another related compound with a naphthalen-1-ylmethyl group.

Uniqueness

8-((2-Chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications, setting it apart from simpler analogs.

Properties

CAS No.

476481-18-2

Molecular Formula

C25H21ClN4O2S

Molecular Weight

477.0 g/mol

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C25H21ClN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-17-11-7-10-16-8-3-5-12-19(16)17)24(27-22)33-15-18-9-4-6-13-20(18)26/h3-13H,14-15H2,1-2H3

InChI Key

STHMCUCHRBGEQC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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